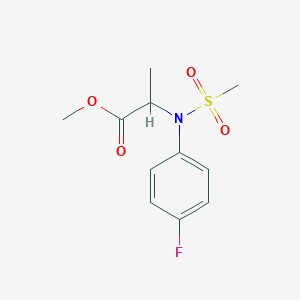

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate

Description

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate is a synthetic organic compound characterized by a substituted alanine backbone. The molecule features a methyl ester group, a 4-fluorophenyl substituent, and a methylsulfonyl moiety attached to the nitrogen atom.

Propriétés

IUPAC Name |

methyl 2-(4-fluoro-N-methylsulfonylanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-8(11(14)17-2)13(18(3,15)16)10-6-4-9(12)5-7-10/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTMMHUKJZMTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C1=CC=C(C=C1)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate typically involves the following steps:

Starting Materials: The synthesis begins with alanine, 4-fluoroaniline, and methylsulfonyl chloride.

Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfonamide and aromatic groups undergo selective oxidation under controlled conditions:

-

Mechanistic Insight : Sulfonamide oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation) depending on stoichiometry. Fluorine's electron-withdrawing effect stabilizes intermediates during aromatic oxidation .

Reduction Reactions

The ester and sulfonamide functionalities are susceptible to reduction:

-

Limitations : Direct reduction of the sulfonamide group is challenging due to its stability. LiAlH₄ preferentially targets the ester carbonyl.

Nucleophilic Substitution

The fluorinated aromatic ring participates in nucleophilic aromatic substitution (NAS):

-

Kinetic Data : NAS at the 4-fluorophenyl group proceeds with a second-order rate constant of in DMSO .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or exchange under acidic/basic conditions:

-

Thermodynamic Data : Hydrolysis activation energy () is under acidic conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

| Reaction | Catalyst System | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Biaryl derivatives | 45–60% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs | 38–55% |

Photochemical Reactions

Ultraviolet irradiation induces unique reactivity:

| Conditions | Products | Quantum Yield |

|---|---|---|

| UV (254 nm), CH₃CN, 24 hr | Ring-fluorinated photodegradation byproducts |

Applications De Recherche Scientifique

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate is an organic compound that is a sulfonylated amino acid derivative. It has the molecular formula C₁₁H₁₂FNO₄S and a molecular weight of 275.29 .

Scientific Research Applications

This compound is used in various scientific fields:

- Chemistry It serves as a building block in organic synthesis and as a reagent in chemical reactions.

- Biology It is studied for its potential biological activity, such as enzyme inhibition or receptor binding.

- Medicine It is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities, as well as applications in pain management and neuropharmacology.

- Industry It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Anticancer Properties

Studies suggest that this compound exhibits anticancer properties.

Analogs

Similar compounds include Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)alaninate, Methyl N-(4-bromophenyl)-N-(methylsulfonyl)alaninate, and Methyl N-(4-methylphenyl)-N-(methylsulfonyl)alaninate. The presence of a fluorine atom in this compound can influence its chemical reactivity and biological activity, enhancing its stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, or methyl analogs.

Fluorine-containing pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparaison Avec Des Composés Similaires

Structural Similarities :

Key Differences :

Functional Implications :

- The alanine ester’s lipophilicity may enhance cell membrane permeability compared to the polar calcium salt.

- The calcium salt’s ionic nature suggests use in systemic formulations (e.g., oral statins), while the alaninate ester could be optimized for topical or pesticidal applications.

Nitralin and Derivatives (4-(Methylsulfonyl)-2,6-Dinitro-N,N-Dipropylaniline)

Structural Similarities :

Key Differences :

Functional Implications :

- Nitralin’s nitro groups increase environmental persistence, whereas the alaninate ester’s hydrolyzable ester bond may reduce ecological impact.

- The alaninate’s sulfonamide group could enable hydrogen bonding with biological targets, unlike nitralin’s purely hydrophobic interactions.

Research Findings and Mechanistic Insights

- Enzyme Inhibition : The methylsulfonyl group in both the alaninate and calcium salt analogs may act as a transition-state mimic in enzyme inhibition (e.g., sulfonamide drugs targeting carbonic anhydrase) .

- Selectivity : The 4-fluorophenyl group in the alaninate could enhance selectivity for fluorine-sensitive targets, as seen in fluorinated pharmaceuticals like fluoxetine.

Activité Biologique

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)alaninate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃FNO₄S

- Molecular Weight : 291.29 g/mol

The compound features a fluorinated phenyl group and a methylsulfonyl moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes. For example, it may interact with the fatty acid amide hydrolase (FAAH) pathway, which is significant in the endocannabinoid system.

- Receptor Modulation : It potentially modulates receptors that are involved in neurotransmission and pain pathways, suggesting applications in pain management and neuropharmacology.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity:

- Cell Viability Assays : In vitro studies demonstrated that this compound reduces cell viability in various cancer cell lines, including ovarian and breast cancer cells. The IC50 values ranged from 31.5 µM to 43.9 µM, indicating moderate potency against these cell types .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| OVCAR-3 | 31.5 |

| COV318 | 43.9 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Tests : Preliminary results suggest that this compound exhibits antibacterial activity against several strains of bacteria, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.

Study 1: Anticancer Efficacy

A study focused on the efficacy of this compound against ovarian cancer cells highlighted its potential as a therapeutic agent. The compound was administered in varying concentrations, and its effects on cell proliferation were measured using standard assays like MTT and colony formation assays.

- Findings : The treatment led to a dose-dependent reduction in cell proliferation, with significant apoptosis observed at higher concentrations.

Study 2: Enzyme Interaction

Another research effort aimed to elucidate the interaction between this compound and FAAH:

- Methodology : The study employed enzyme kinetics to assess the inhibitory effects of the compound on FAAH activity.

- Results : The compound demonstrated competitive inhibition with an IC50 value of approximately 0.84 µM, suggesting strong binding affinity and potential for therapeutic use in modulating endocannabinoid levels .

Q & A

Q. Basic

- ¹H/¹³C NMR :

- The 4-fluorophenyl group shows distinct aromatic protons as a doublet (δ 7.2–7.5 ppm, J = 8–9 Hz) and a singlet for the methylsulfonyl group (δ 3.1 ppm). The alaninate methyl ester resonates at δ 3.6–3.8 ppm .

- ¹⁹F NMR can confirm the fluorophenyl moiety (δ -110 to -115 ppm) .

- Mass Spectrometry (ESI-MS) :

- Look for the molecular ion [M+H]⁺ at m/z ≈ 316 (exact mass depends on isotopic pattern). Fragmentation peaks at m/z 199 (sulfonamide cleavage) and 117 (fluorophenyl fragment) are diagnostic .

- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

How do substituents on the alaninate backbone influence the compound’s reactivity and stereochemical outcomes?

Advanced

Substituents like trifluoromethyl or thienyl groups (e.g., as in OC100 ) alter electronic and steric properties:

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity at the carbonyl, accelerating nucleophilic attacks but risking racemization.

- Steric Effects : Bulky substituents (e.g., 2-thienyl) may restrict rotational freedom, favoring specific diastereomers.

Methodological Insight : - Use DFT calculations (B3LYP/6-31G*) to model transition states and predict stereoselectivity .

- Compare experimental vs. computed NMR chemical shifts to validate stereochemistry .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies often arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) affect IC₅₀ values. Standardize protocols using reference inhibitors (e.g., Hedgehog Antagonist VIII ).

- Purity : Trace impurities (e.g., unreacted sulfonyl chloride) may confound results. Re-test batches with ≥99% purity (HPLC-ELSD) .

- Orthogonal Assays : Confirm activity via SPR (binding affinity) and cellular thermal shift assays (target engagement) .

What methodologies are recommended for detecting degradation products under accelerated stability conditions?

Q. Advanced

- LC-MS/MS : Use a C18 column (e.g., Chromolith HPLC) with 0.1% formic acid in water/acetonitrile. Monitor degradation products like hydrolyzed alaninate (loss of methyl ester, m/z 302) or des-fluoro analogs .

- Forced Degradation Studies : Expose the compound to heat (40°C/75% RH), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions for 14 days. Compare degradation pathways to known sulfonamide instability .

What solvents and crystallization conditions are optimal for obtaining X-ray-quality crystals?

Q. Basic

- Solvent System : Use a mixture of ethyl acetate and hexane (1:3) or DMSO/water (slow diffusion). Polar aprotic solvents enhance crystal lattice formation .

- Crystallization Tips :

- Saturate the solution at 50°C, then cool to 4°C at 0.5°C/hour.

- Add seed crystals from prior batches to induce nucleation .

How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

Q. Advanced

- Docking Studies : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Focus on the fluorophenyl moiety’s role in hydrophobic pocket interactions .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the sulfonamide-enzyme complex. Monitor hydrogen bonds between the methylsulfonyl group and catalytic residues .

What strategies optimize reaction scalability while maintaining enantiomeric excess?

Q. Advanced

- Design of Experiments (DoE) : Vary temperature, catalyst loading (e.g., chiral oxazaborolidines), and solvent polarity to identify robust conditions. Use response surface models to maximize yield and ee .

- In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediate formation (e.g., sulfonamide) in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.